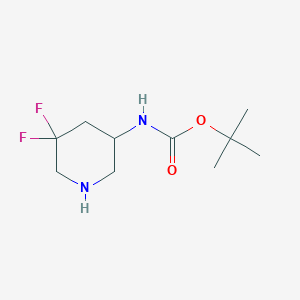

3-(Boc-amino)-5,5-difluoropiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEASWFMIYVAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Boc-amino)-5,5-difluoropiperidine: Synthesis, Characterization, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 3-(Boc-amino)-5,5-difluoropiperidine (CAS Number: 1303973-94-5), a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development.[1][2][3][4] This document details the compound's chemical properties, a robust synthetic pathway adapted from established literature, comprehensive characterization methodologies, and its strategic applications in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of fluorine atoms into this scaffold, as seen in this compound, offers a powerful strategy for modulating a molecule's physicochemical and pharmacokinetic properties.

The geminal difluoro group at the 5-position is particularly noteworthy. It can significantly alter local electronics, pKa, metabolic stability, and lipophilicity, often leading to improved drug-like properties.[5] The Boc-protected amine at the 3-position provides a versatile handle for subsequent chemical modifications, making this compound a valuable intermediate for the synthesis of complex drug candidates.

Physicochemical and Structural Data

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1303973-94-5 | [1][2][4] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [4] |

| Molecular Weight | 236.26 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| InChI Key | NZEASWFMIYVAAZ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methods for the construction of the difluoropiperidine core. The following protocol is adapted from the robust synthesis of 5-amino-3,3-difluoropiperidines reported by Surmont et al. in Organic & Biomolecular Chemistry (2010), a key publication in this field. This pathway involves the cyclization of a difluorinated pentenylamine precursor.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Disclaimer: The following protocol is a representative synthesis adapted from published procedures for analogous compounds. Researchers should conduct their own risk assessments and optimization studies.

Step 1: N-Halosuccinimide-Induced Cyclization of N-benzyl-N-(2,2-difluoropent-4-enyl)amine

-

Dissolve N-benzyl-N-(2,2-difluoropent-4-enyl)amine (1 equiv.) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1 equiv.) portion-wise.

-

Stir the mixture at 0 °C for 2 hours.

-

Remove the solvent under reduced pressure. The resulting crude 1-benzyl-5-halo-3,3-difluoropiperidine can be used in the next step after filtration to remove succinimide.

Causality: This key step constructs the piperidine ring. The electrophilic halogen from the N-halosuccinimide adds to the double bond, inducing an intramolecular cyclization via the nucleophilic amine.

Step 2: Azide Displacement

-

Dissolve the crude 1-benzyl-5-halo-3,3-difluoropiperidine (1 equiv.) in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, ~1.2 equiv.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-azido-1-benzyl-3,3-difluoropiperidine.

Causality: The azide anion is a potent nucleophile that displaces the halide at the 5-position via an Sₙ2 reaction, setting the stage for the introduction of the amino group.

Step 3: Reduction of the Azide

-

Dissolve 5-azido-1-benzyl-3,3-difluoropiperidine (1 equiv.) in methanol (MeOH).

-

Add 10% Palladium on carbon (Pd/C) (10 wt%).

-

Stir the mixture under a hydrogen atmosphere (1-2 bar) at room temperature for 48 hours.

-

Filter the reaction mixture through Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 5-amino-1-benzyl-3,3-difluoropiperidine.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The palladium catalyst facilitates the addition of hydrogen across the azide functional group, liberating nitrogen gas.

Step 4: Boc Protection of the Amino Group

-

Dissolve 5-amino-1-benzyl-3,3-difluoropiperidine (1 equiv.) in a suitable solvent like DCM.

-

Add a base such as triethylamine (Et₃N, ~1.5 equiv.).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equiv.) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

Causality: The Boc group is a standard protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. This step ensures the selective reactivity of the piperidine nitrogen in subsequent steps if needed.

Step 5: Debenzylation to Yield the Final Product

-

Dissolve the Boc-protected intermediate (1 equiv.) in an appropriate solvent (e.g., ethanol or ethyl acetate).

-

Add a palladium catalyst, such as Pd/C (10 wt%).

-

Stir the mixture under a hydrogen atmosphere (e.g., 4-5 bar) at room temperature for 15-24 hours.

-

Filter the mixture through Celite® and concentrate the filtrate to yield this compound.

Causality: The N-benzyl group is removed via hydrogenolysis. The palladium catalyst facilitates the cleavage of the C-N bond, replacing the benzyl group with a hydrogen atom to yield the final secondary amine.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), and complex multiplets for the piperidine ring protons.

-

¹³C NMR: Will display signals for the Boc carbonyl and quaternary carbon, as well as the piperidine carbons. The carbon bearing the gem-difluoro group will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A key diagnostic tool, expected to show signals characteristic of a gem-difluoro group on a saturated ring system.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of 236.26.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate), and C-F bonds are expected.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Medicinal Chemistry and Drug Discovery

While specific, publicly disclosed applications of this compound are nascent, its structural motifs point to significant potential in drug development. The non-fluorinated analog, (R)-3-(Boc-amino)piperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used to treat type 2 diabetes.[6]

The incorporation of the gem-difluoro group in the piperidine ring is a well-established strategy in medicinal chemistry to:

-

Enhance Metabolic Stability: The C-F bond is stronger than the C-H bond, and the fluorine atoms can block sites of oxidative metabolism.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and potentially improving cell permeability and oral absorption.

-

Alter Conformation: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can lead to improved binding affinity for a target protein.

Given these benefits, this compound is a highly attractive building block for the synthesis of novel therapeutic agents targeting a wide range of diseases, including metabolic disorders, central nervous system diseases, and oncology.[5]

Safety, Handling, and Storage

As a fine chemical intended for research, this compound should be handled with appropriate precautions. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest the following:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May cause skin, eye, and respiratory tract irritation.

Researchers must consult the supplier-specific SDS before handling this compound.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The strategic placement of the gem-difluoro group and the synthetically tractable Boc-protected amine make it a compelling starting material for the creation of next-generation therapeutics with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its synthesis, characterization, and strategic importance for scientists working at the forefront of medicinal chemistry.

References

- PubChem. (n.d.). 3-(Boc-amino)piperidine. National Center for Biotechnology Information.

- Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517. [Link]

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.

Sources

- 1. tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate, CasNo.1303973-94-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. 1303973-94-5 | CAS DataBase [m.chemicalbook.com]

- 3. 1303973-94-5 | tert-Butyl (5,5-difluoropiperidin-3-yl)carbamate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buy Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate (EVT-12585581) [evitachem.com]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 3-(Boc-amino)-5,5-difluoropiperidine: A Key Building Block for Modern Drug Discovery

Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. In recent years, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool in drug design.[1][2] The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2]

Specifically, the gem-difluoro motif (CF2) offers a sterically unobtrusive isostere for a carbonyl group or a methylene bridge, while significantly altering local electronics and conformational preferences. This has led to a surge in the development of synthetic methodologies for accessing fluorinated piperidines as valuable building blocks for novel therapeutics.[3][4][5] This guide provides an in-depth technical overview of a robust and adaptable synthetic route to 3-(Boc-amino)-5,5-difluoropiperidine, a versatile intermediate for the synthesis of a new generation of drug candidates.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound presents a unique set of challenges, primarily centered around the controlled introduction of the gem-difluoro group and the stereoselective installation of the protected amino functionality. A logical and efficient synthetic strategy, as outlined below, proceeds through the construction of a suitable piperidone precursor, followed by gem-difluorination, and finally, the introduction and protection of the amino group.

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: N-Benzyl-3-aminopiperidin-5-one

The synthesis commences with the preparation of a suitable piperidone precursor. For this purpose, N-benzyl protection is employed for the piperidine nitrogen, offering stability during the initial synthetic steps and facile removal via hydrogenolysis at a later stage. The 3-amino group can be introduced via various methods, with one common approach involving the use of a chiral starting material to ensure enantiopurity if desired. For the purpose of this guide, we will focus on a racemic synthesis.

A plausible route to N-benzyl-3-aminopiperidin-5-one starts from commercially available materials and involves the formation of the piperidine ring followed by functional group manipulations.

Experimental Protocol: Synthesis of N-Benzyl-3-aminopiperidin-5-one

A multi-step synthesis starting from readily available precursors is often employed. One such approach involves the Dieckmann condensation of a suitably substituted diester, followed by decarboxylation and subsequent functional group transformations to introduce the amino group at the 3-position.

Part 2: The Critical Step: Gem-Difluorination of the Piperidone Core

The introduction of the gem-difluoro group at the 5-position of the piperidone ring is the cornerstone of this synthesis. This transformation is typically achieved using a deoxofluorinating agent. While several reagents are available, diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor®, are commonly employed for this purpose. The choice of fluorinating agent and reaction conditions is critical to ensure high yields and minimize side reactions.

Mechanism of Deoxofluorination with DAST

The reaction of a ketone with DAST proceeds through the initial formation of a halosulfurane intermediate. Subsequent nucleophilic attack by the fluoride ion and elimination of sulfur dioxide and diethylamine yields the desired gem-difluoride.

Figure 2: Simplified mechanism of deoxofluorination of a ketone using DAST.

Experimental Protocol: Gem-Difluorination of N-Benzyl-3-aminopiperidin-5-one

Caution: Reactions with DAST and other deoxofluorinating agents should be carried out in a well-ventilated fume hood by trained personnel, as they can release toxic and corrosive byproducts.

-

Reaction Setup: To a solution of N-benzyl-3-aminopiperidin-5-one in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, add DAST dropwise.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-3-amino-5,5-difluoropiperidine.

| Parameter | Value |

| Starting Material | N-Benzyl-3-aminopiperidin-5-one |

| Reagent | Diethylaminosulfur trifluoride (DAST) |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -78 °C to room temperature |

| Typical Yield | 60-75% |

Table 1: Typical Reaction Parameters for Gem-Difluorination.

Part 3: Final Steps: Deprotection and Boc-Protection

With the gem-difluoro group installed, the final steps involve the removal of the N-benzyl protecting group and the subsequent protection of both the piperidine nitrogen and the 3-amino group with the tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Debenzylation and Boc-Protection

-

Debenzylation: The N-benzyl-3-amino-5,5-difluoropiperidine is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude 3-amino-5,5-difluoropiperidine, which is often isolated as a salt (e.g., hydrochloride or trifluoroacetate).

-

Boc-Protection: The crude 3-amino-5,5-difluoropiperidine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water or dichloromethane) and treated with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base, such as sodium bicarbonate or triethylamine. The reaction is stirred at room temperature until complete conversion is observed. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | N-Benzyl-3-amino-5,5-difluoropiperidine |

| Debenzylation Reagent | H2, Pd/C |

| Boc-Protection Reagent | Di-tert-butyl dicarbonate ((Boc)2O) |

| Base | NaHCO3 or Et3N |

| Typical Overall Yield (2 steps) | 70-85% |

Table 2: Typical Reaction Parameters for Deprotection and Boc-Protection.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group, piperidine ring protons (with characteristic splitting due to fluorine coupling), and the NH protons. |

| ¹⁹F NMR | A signal corresponding to the gem-difluoro group, likely a triplet or a more complex multiplet due to coupling with adjacent protons. |

| ¹³C NMR | Signals for the Boc group, the piperidine ring carbons (with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling), and the carbonyl carbon of the Boc group. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺. |

| Melting Point | A sharp melting point for a crystalline solid. |

Table 3: Key Characterization Data for this compound.

Conclusion and Future Outlook

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of this compound. This versatile building block opens the door to a wide range of novel fluorinated piperidine derivatives for evaluation in drug discovery programs. The strategic introduction of the gem-difluoro moiety can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Further optimization of the reaction conditions and exploration of alternative fluorinating agents and synthetic routes will continue to be an active area of research, driving the development of next-generation therapeutics.

References

- Le Roch, M., Renault, J., Argouarch, G., & Roisnel, T. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link][3][4][5][6]

- Al-Zoubi, R. M., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. [Link][7][8]

- Glorius, F., et al. (2019). Application of the all-cis-(multi)fluorinated piperidine building blocks.

- Pannecoucke, X., et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. The Journal of Organic Chemistry. [Link][9]

- Trofymchuk, S., et al. (2021). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. American Chemical Society. [Link][10]

- Zhdankin, V. V. (2014). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. [Link][2]

- Singh, S. K., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. [Link][11]

- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis. [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3-(Boc-amino)-5,5-difluoropiperidine

Abstract

This technical guide provides a comprehensive structural analysis of 3-(Boc-amino)-5,5-difluoropiperidine, a fluorinated heterocyclic scaffold of significant interest in modern drug discovery. The strategic incorporation of gem-difluoro groups and a Boc-protected amine profoundly influences the molecule's physicochemical properties, conformational behavior, and metabolic stability. This document offers researchers, scientists, and drug development professionals a detailed examination of this molecule, grounded in established principles and data from closely related analogues. We will explore rational synthetic approaches, in-depth conformational analysis, and a multi-faceted spectroscopic characterization. The methodologies and interpretations presented herein are designed to serve as a robust framework for the evaluation and application of this valuable building block in the design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of fluorine into this privileged scaffold has emerged as a powerful strategy in drug design.[3][4] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can be leveraged to modulate key molecular attributes:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[4]

-

Lipophilicity and Permeability: The strategic placement of fluorine can fine-tune a molecule's lipophilicity (logP), which is critical for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.[4]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the piperidine nitrogen. This can be crucial for optimizing drug-receptor interactions and reducing off-target effects like hERG channel affinity, which is associated with cardiac toxicity.[3]

-

Conformational Control: Fluorine can exert significant stereoelectronic effects, influencing the conformational preferences of the piperidine ring and locking it into a bioactive conformation, which can enhance binding affinity to the target protein.[4][5]

The subject of this guide, this compound, combines the conformational rigidity imparted by the gem-difluoro group at the 5-position with a versatile Boc-protected amine at the 3-position, making it a highly valuable and synthetically accessible building block for fragment-based drug discovery (FBDD) and lead optimization campaigns.[3]

Synthesis Strategy: A Proposed Route

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthetic Approach

The following protocol is a conceptualized procedure based on analogous syntheses.[6]

-

Gem-Difluorination of a Piperidone Precursor:

-

To a solution of a suitable N-protected 3-aminopiperidin-5-one in dichloromethane (DCM) at -78 °C, add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent dropwise.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Quench the reaction cautiously with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-protected 3-amino-5,5-difluoropiperidine by column chromatography.

-

-

Deprotection and Boc Protection:

-

If a protecting group other than Boc was used for the nitrogen (e.g., benzyl), it would be removed at this stage. For instance, a benzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

-

To a solution of the deprotected 3-amino-5,5-difluoropiperidine in a suitable solvent (e.g., DCM or THF), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or diisopropylethylamine.

-

Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

The final product, this compound, can be purified by crystallization or column chromatography.

-

Conformational Analysis: The Impact of Gem-Difluorination

The piperidine ring exists predominantly in a chair conformation. The introduction of substituents, particularly electronegative ones like fluorine, can significantly influence the equilibrium between the two possible chair conformers. In the case of this compound, the gem-difluoro group at the 5-position and the Boc-amino group at the 3-position dictate the conformational landscape.

Computational studies and NMR analysis of related fluorinated piperidines have revealed a preference for an axial orientation of the C-F bond.[5][7][8][9] This preference is driven by a combination of stereoelectronic effects, including:

-

Hyperconjugation: An anomeric effect can occur, involving the donation of electron density from an axial lone pair of the nitrogen atom into the antibonding orbital (σ*) of the axial C-F bond.

-

Dipole Minimization: An axial arrangement of the C-F bond can lead to a more favorable overall molecular dipole moment.[9]

-

Charge-Dipole Interactions: In the protonated form, a favorable interaction can exist between the positive charge on the nitrogen (N-H+) and the negative end of the C-F dipole when the fluorine is in the axial position.[10]

For this compound, the bulky Boc-amino group at the C3 position will strongly prefer an equatorial orientation to minimize steric hindrance. The gem-difluoro group at C5 will have one fluorine in an axial position and one in an equatorial position. The interplay of these factors will result in a relatively rigid conformational preference.

Caption: Conformational equilibrium of this compound. (Note: Image placeholders would be replaced with actual chemical structure images).

The conformational preference can be experimentally verified using NMR spectroscopy, specifically through the analysis of coupling constants (J-values), as will be discussed in the spectroscopic analysis section.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure and conformation of this molecule in solution.

¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected signals include:

-

A singlet at ~1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[11]

-

A broad singlet for the N-H proton of the carbamate.

-

A series of complex multiplets in the region of 1.5-4.0 ppm corresponding to the protons on the piperidine ring. The protons adjacent to the gem-difluoro group (at C4 and C6) will exhibit complex splitting patterns due to coupling with both protons and fluorine.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

-

Signals for the tert-butyl group carbons around 28 ppm and ~80 ppm (quaternary carbon).[11]

-

The carbonyl carbon of the Boc group will appear around 155 ppm.[11]

-

The piperidine ring carbons will resonate between ~40-60 ppm. The C5 carbon, directly attached to the two fluorine atoms, will appear as a triplet due to C-F coupling, with a characteristic large coupling constant (J ≈ 245 Hz), and its chemical shift will be significantly downfield, likely in the range of 115-120 ppm.[6] The carbons adjacent to C5 (C4 and C6) will also show smaller C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

-

For a gem-difluoro group on a chiral piperidine, the two fluorine atoms are diastereotopic and are expected to appear as two distinct signals, each being a doublet of multiplets, due to geminal F-F coupling and vicinal H-F couplings.[6] In some cases, they may appear as a complex multiplet. The chemical shifts are expected in the range of -95 to -105 ppm.[6]

| Nucleus | Expected Chemical Shift (ppm) | Key Features and Couplings |

| ¹H | ~1.4 | Singlet, 9H (Boc group) |

| 1.5 - 4.0 | Multiplets (piperidine ring protons) | |

| ¹³C | ~28 | CH₃ of Boc group |

| ~80 | Quaternary C of Boc group | |

| ~155 | C=O of Boc group | |

| 115 - 120 | Triplet, large ¹JCF (~245 Hz) for CF₂ | |

| ¹⁹F | -95 to -105 | Two distinct signals or a complex multiplet |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration if needed.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical for a sample of this concentration on a 400-500 MHz spectrometer.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

2D NMR: To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.[12]

-

C-H Stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H stretches.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is a key diagnostic peak for the carbonyl group of the Boc protecting group.[6][13]

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-F stretching vibrations.

Protocol for IR Data Acquisition

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ should be observed, confirming the molecular weight of 236.26 g/mol .[14]

-

Fragmentation: A characteristic fragmentation pattern would be the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the molecular ion.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer should be used to confirm the exact mass and elemental formula.

Conclusion

This compound is a synthetically accessible and conformationally defined building block with high potential in medicinal chemistry. Its structural analysis relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy, particularly ¹⁹F NMR, is indispensable for confirming the presence and environment of the fluorine atoms and for elucidating the conformational preferences of the piperidine ring. IR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry verifies the molecular weight and elemental composition. The protocols and interpretive guidelines presented in this document offer a robust framework for researchers to confidently characterize this and related fluorinated piperidine scaffolds, thereby accelerating their application in the design of novel therapeutics.

References

- Vertex AI Search. The Role of Fluorinated Pyridines in Modern Drug Discovery.

- Le Roch, M., et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

- Priya A., Mahesh Kumar N., and Shachindra L. Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. 2020;26(28):6141-6146.

- Thibodeaux, C. J., et al. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry.

- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.

- ResearchGate. The conformational preferences of 3,5-difluoropiperidine derivatives.

- ResearchGate. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF.

- O'Brien, A., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024.

- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.

- ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)...

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.

- ResearchGate. Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF.

- PubChem. 3-(Boc-amino)piperidine.

- Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

- University of Colorado Boulder, Department of Chemistry. IR: amines.

- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- The Hebrew University of Jerusalem. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference(Chem. Eur. J., 2020, 26, 10.1002/chem.202001355).

- The Royal Society of Chemistry. A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements.

- Scirp.org. Platinum Difluoride: A Theoretical and Computational Based Study.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | CymitQuimica [cymitquimica.com]

conformational analysis of 5,5-difluoropiperidine derivatives

An In-Depth Technical Guide to the Conformational Analysis of 5,5-Difluoropiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The strategic introduction of fluorine atoms into this privileged heterocycle can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] This guide provides a comprehensive technical overview of the , a class of compounds where the gem-difluoro substitution pattern introduces unique stereoelectronic effects that dictate the three-dimensional structure and, consequently, the biological activity. We will delve into the theoretical underpinnings and practical applications of both experimental and computational techniques used to elucidate the conformational landscape of these important molecules.

The Strategic Imperative of Fluorination in Piperidine Scaffolds

The piperidine ring is the most prevalent N-heterocycle in approved pharmaceuticals.[1] Its saturated, chair-like conformation provides a three-dimensional framework ideal for interacting with biological targets.[3] The introduction of fluorine, the most electronegative element, offers a powerful tool for fine-tuning molecular properties.[3][4] The strong carbon-fluorine (C-F) bond enhances metabolic stability, while the electronic effects of fluorine can modulate pKa and lipophilicity, improving bioavailability and membrane permeability.[3][5][6]

Specifically, gem-difluorination at the 5-position of the piperidine ring introduces a fascinating set of conformational constraints and stereoelectronic interactions. Understanding these effects is paramount for the rational design of novel therapeutics.

Fundamental Concepts in Piperidine Conformation

The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The interplay of steric hindrance and electronic effects determines the preferred orientation of these substituents.

A key stereoelectronic phenomenon in fluorinated heterocyles is the anomeric effect , which describes the tendency of an electronegative substituent adjacent to a heteroatom to favor an axial orientation over the sterically less hindered equatorial position.[7][8] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding σ* orbital of the C-F bond.[8][9] While the classic anomeric effect involves substitution at the C2 position, analogous n -> σ* interactions can influence conformations in other fluorinated piperidines.

In 5,5-difluoropiperidines, the gem-difluoro group introduces significant local dipole moments and can engage in hyperconjugative interactions with adjacent C-H and C-C bonds, profoundly influencing the ring's puckering and the conformational preferences of other substituents.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the solution-phase conformation of fluorinated piperidines.[10][11][12] Both ¹H and ¹⁹F NMR provide a wealth of structural information.

Key NMR Parameters:

-

³J(H,H) Coupling Constants: The magnitude of vicinal proton-proton coupling constants is dependent on the dihedral angle, as described by the Karplus equation. This allows for the determination of the relative orientation of protons on adjacent carbons and, by extension, the ring conformation.

-

³J(F,H) Coupling Constants: Vicinal fluorine-proton coupling constants are particularly informative for determining the axial or equatorial orientation of fluorine.[9][10] A large ³J(F,H) value (typically > 25 Hz) is indicative of an anti-periplanar (180°) relationship, which often corresponds to an axial fluorine and an axial proton.[10][13] Conversely, smaller coupling constants suggest a gauche relationship.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide through-space correlations between protons that are close in proximity, which is invaluable for determining stereochemical relationships and confirming conformational assignments.

Experimental Protocol: 1D ¹⁹F NMR and ¹H NMR of a 5,5-Difluoropiperidine Derivative

-

Sample Preparation: Dissolve 5-10 mg of the purified 5,5-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for HCl salts) in a high-quality NMR tube.[9][10] The choice of solvent is critical as solvent polarity can influence conformational equilibria.[10][11][12]

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

-

Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

-

Typical parameters: 32 scans, relaxation delay of 1-2 s, spectral width of 12-16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a 1D ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum, but the coupled spectrum is necessary to determine J(F,H) values.

-

Typical parameters: 128 scans, relaxation delay of 1-2 s, appropriate spectral width for fluorinated compounds.

-

-

Data Analysis:

-

Integrate all signals in the ¹H and ¹⁹F spectra.

-

Measure the chemical shifts and coupling constants (J-values).

-

Carefully analyze the multiplicities of the signals, paying close attention to the large ³J(F,H) couplings that indicate through-bond relationships and can help assign axial/equatorial positions of neighboring protons.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all ¹H and ¹³C resonances.

-

Acquire a NOESY or ROESY spectrum to identify through-space interactions and confirm the chair conformation and substituent orientations.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and dihedral angles.[14][15] This technique is invaluable for validating the conformational preferences observed in solution by NMR and predicted by computational methods.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray crystallography.

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[14]

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[16]

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are indispensable for understanding the conformational landscape of 5,5-difluoropiperidine derivatives.[9][10] They allow for the calculation of the relative energies of different conformers, providing insights into their populations at equilibrium.

Workflow: DFT-Based Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Protocol for DFT Calculations:

-

Initial Structure Generation: Build the 3D structure of the 5,5-difluoropiperidine derivative.

-

Conformational Search: Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics) to identify all possible low-energy conformers.

-

DFT Optimization: Each identified conformer is then subjected to geometry optimization using a higher level of theory, such as DFT with a suitable functional and basis set (e.g., M06-2X/def2-QZVPP).[10]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Solvation Effects: Since conformational preferences can be highly dependent on the solvent, it is crucial to include a solvation model, such as the Polarizable Continuum Model (PCM), in the calculations.[9][10][11]

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the conformers to determine their relative populations. The calculated geometric parameters and NMR parameters can then be compared with experimental data for validation.

Key Conformational Features of 5,5-Difluoropiperidines

While extensive studies on 3-fluoro- and 3,5-difluoropiperidines have shown a strong preference for axial fluorine, driven by hyperconjugation and charge-dipole interactions, the 5,5-difluoro substitution pattern presents a unique case.[9][10][12]

Caption: Factors influencing 5,5-difluoropiperidine conformation.

Expected Conformational Influences:

-

Ring Puckering: The C(5) position is not adjacent to the nitrogen atom, so the classic n_N -> σ*_CF anomeric effect is absent. However, the two C-F bonds will create a strong local dipole. The ring may pucker to minimize dipole-dipole repulsions.

-

Hyperconjugation: Stabilizing hyperconjugative interactions can still occur, for instance, between the σ orbitals of adjacent C-H or C-C bonds and the low-lying σ* orbitals of the C-F bonds.

-

Solvent Effects: The polarity of the solvent is expected to play a significant role.[10][11] More polar solvents may stabilize conformers with larger overall dipole moments.

Data Summary Table (Hypothetical Data for a 1-Substituted-5,5-difluoropiperidine):

| Conformer | Dihedral Angle (C4-C5-C6-N) | Calculated ΔG (kcal/mol, PCM in H₂O) | Key ³J(F,H) (Hz) |

| Chair A | 55.2° | 0.0 | F_ax-H_4ax: ~30 Hz, F_eq-H_6eq: ~15 Hz |

| Chair B | -54.8° | +1.5 | F_eq-H_4ax: ~12 Hz, F_ax-H_6eq: ~5 Hz |

| Twist-Boat | N/A | > 5.0 | Averaged values |

Conclusion

The is a multifaceted challenge that requires a synergistic application of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling. The gem-difluoro group at the 5-position exerts a unique combination of steric and electronic effects that govern the conformational landscape of the piperidine ring. A thorough understanding of these conformational preferences is critical for drug development professionals seeking to leverage fluorine substitution for the optimization of lead compounds. This guide provides the foundational knowledge and practical protocols necessary to confidently undertake the conformational analysis of this important class of molecules.

References

- Vertex AI Search. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

- Vertex AI Search. (n.d.). The Importance of Fluorinated Heterocycles in Drug Design.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles.

- PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141–6146. [Link]

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

- ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- ResearchGate. (n.d.). The conformational preferences of 3,5-difluoropiperidine derivatives.

- Wikipedia. (n.d.). Anomeric effect.

- PubMed. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.

- Vertex AI Search. (n.d.). FDIP—A Fast Diffraction Image Processing Library for X-ray Crystallography Experiments.

- Vertex AI Search. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Strategic Incorporation of Gem-Difluorinated Piperidines in Modern Drug Discovery: A Technical Guide

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] The strategic introduction of fluorine, particularly as a gem-dinal difluoro group, has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of these vital heterocycles. This guide provides an in-depth technical overview of the synthesis, unique properties, and diverse applications of gem-difluorinated piperidines for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices, the profound impact of gem-difluorination on molecular conformation and properties, and its successful application in the design of novel therapeutics.

Introduction: The Rationale for Gem-Difluorination of Piperidines

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[2][3] The gem-difluoromethylene (CF2) group, in particular, serves as a unique bioisostere for various functional groups, including carbonyls, ethers, and even methylene groups, offering a nuanced approach to property modulation.[4][5] In the context of the piperidine ring, gem-difluorination provides a means to fine-tune basicity (pKa), lipophilicity (LogP), and conformational preferences, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[2][6][7] This guide will delve into the practical aspects of harnessing these effects for rational drug design.

Synthetic Strategies for Accessing Gem-Difluorinated Piperidines

The synthesis of gem-difluorinated piperidines can be broadly categorized by the position of the difluoromethylene group on the piperidine ring. Each substitution pattern presents unique synthetic challenges and opportunities.

Synthesis of 4,4-Difluoropiperidines

The 4,4-difluoropiperidine motif is a common target due to the synthetic accessibility of the corresponding piperidone precursor.

A primary and direct method for the synthesis of 4,4-difluoropiperidines is the deoxofluorination of N-protected 4-piperidones.

Protocol: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)

-

Starting Material: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in dry dichloromethane (DCM) and cool the solution to -40 °C under an inert atmosphere.[8]

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (3 equivalents) to the cooled solution.[8]

-

Reaction: Allow the reaction to stir at -20 °C for 4 hours, then let it warm to room temperature.[8]

-

Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3 x 70 mL).[8]

-

Purification: Combine the organic layers, wash with water, and dry over a suitable drying agent (e.g., Na2SO4 or MgSO4). Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.[8]

Causality of Experimental Choices:

-

N-Protection: The use of an N-protecting group, such as tert-butoxycarbonyl (Boc), is crucial to prevent side reactions with the highly reactive DAST reagent and to improve the solubility of the starting material in organic solvents.

-

Low Temperature: The reaction is conducted at low temperatures to control the reactivity of DAST and minimize the formation of byproducts.

-

Aqueous Work-up: The use of a saturated NaHCO3 solution is essential to quench any unreacted DAST and neutralize the acidic byproducts formed during the reaction.

Synthesis of 3,3-Difluoropiperidines

The synthesis of 3,3-difluoropiperidines often involves multi-step sequences starting from acyclic precursors.

A robust method involves the 1,4-addition of a difluoroacetyl synthon to an α,β-unsaturated nitrile, followed by reduction and cyclization.[9]

Protocol: Synthesis of N-Protected 3,3-Difluoroisonipecotic Acid

-

1,4-Addition: React a 3-substituted acrylonitrile with ethyl bromodifluoroacetate in the presence of copper powder to facilitate the 1,4-addition.[9]

-

Cyano Group Reduction: Reduce the nitrile functionality of the adduct using a suitable reducing agent, such as borane (BH3).[9]

-

Lactamization: Induce intramolecular cyclization to form the corresponding lactam.[9]

-

Lactam Reduction: Reduce the lactam to afford the N-protected 3,3-difluoropiperidine. This can be further functionalized to provide N-protected 3,3-difluoroisonipecotic acid.[9]

Synthesis of 2,2-Difluoropiperidines

The synthesis of 2,2-difluoropiperidines is often more challenging due to the proximity of the fluorine atoms to the nitrogen.

An approach for the synthesis of gem-difluoro-3-azabicyclo[3.n.1]alkane derivatives, which contain a 2,2-difluoropiperidine core, involves a double-Mannich addition followed by deoxofluorination.[2]

Impact of Gem-Difluorination on Physicochemical Properties

The introduction of a CF2 group into the piperidine ring has profound and predictable effects on its key physicochemical properties.

Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the piperidine nitrogen.[6][7] This effect is distance-dependent, with the pKa reduction being more pronounced when the CF2 group is closer to the nitrogen atom (i.e., at the 2- or 3-position versus the 4-position).[10][11] This modulation of basicity can be advantageous in drug design, as it can reduce off-target effects at physiological pH and improve oral absorption.[6][7]

Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is more complex and less intuitive.[2] While fluorine is highly electronegative, the CF2 group can either increase or decrease LogP depending on the overall molecular context.[2] In some cases, the introduction of a CF2 group can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart.[5] This is often attributed to the reduced ability of the fluorinated analogue to form favorable interactions with the nonpolar solvent in the LogP measurement.

Conformational Preferences

The introduction of fluorine can significantly alter the conformational preferences of the piperidine ring.[12][13] In many instances, a fluorine atom on the piperidine ring prefers an axial orientation, which can be attributed to a combination of steric and electronic effects, including hyperconjugation and charge-dipole interactions.[12][13][14] This conformational locking can be a powerful tool in drug design to pre-organize a molecule for optimal binding to its biological target.[15][16]

| Property | General Effect of Gem-Difluorination | Rationale |

| Basicity (pKa) | Decrease | Strong inductive electron-withdrawing effect of fluorine atoms.[2][10] |

| Lipophilicity (LogP) | Variable (can increase or decrease) | Complex interplay of polarity, hydrogen bonding capability, and molecular shape.[2][5] |

| Conformation | Can favor axial orientation of fluorine | Hyperconjugation and charge-dipole interactions.[12][13][14] |

Applications in Medicinal Chemistry

The unique properties of gem-difluorinated piperidines have led to their incorporation into a variety of drug candidates across different therapeutic areas.

Bioisosteric Replacement

The CF2 group is an excellent bioisostere for a carbonyl group, as it mimics the steric and electronic properties of the carbonyl oxygen without the associated metabolic liabilities.[4][5] This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates.

Modulation of Receptor Selectivity and Potency

The conformational constraints imposed by gem-difluorination can lead to enhanced receptor selectivity and potency. By locking the piperidine ring in a specific conformation, it is possible to favor binding to the desired target while minimizing interactions with off-targets.

Improvement of Pharmacokinetic Properties

The reduction in pKa afforded by gem-difluorination can lead to improved oral absorption and bioavailability.[6][7] Additionally, the C-F bond is exceptionally strong, making gem-difluorinated compounds more resistant to metabolic degradation, which can lead to a longer half-life and improved drug efficacy.[2]

Case Study: 5-HT1D Receptor Ligands

In a study on 5-HT1D receptor ligands, the incorporation of fluorine into the piperidine ring was shown to significantly reduce the pKa of the compounds.[6][7] This reduction in basicity had a beneficial influence on oral absorption, demonstrating the practical utility of this strategy in drug development.[6][7]

Conclusion

Gem-difluorinated piperidines represent a valuable and versatile class of building blocks for modern drug discovery. The ability to rationally modulate key physicochemical properties such as basicity, lipophilicity, and conformation provides medicinal chemists with a powerful tool to address common challenges in drug development, including poor pharmacokinetics and off-target toxicity. A thorough understanding of the synthetic methodologies and the underlying principles governing the effects of gem-difluorination is essential for the successful application of this privileged scaffold in the design of next-generation therapeutics.

References

- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate.

- Synthesis of 4-substituted 3,3-difluoropiperidines. (n.d.). PubMed.

- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). PubMed.

- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). ACS Publications.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate.

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ResearchGate.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). PMC.

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2022). Blumberg Institute.

- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate.

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2023). ChemRxiv.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Wiley Online Library.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). DiVA portal.

- The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate.

- Applications of Fluorine in Medicinal Chemistry. (2015). ACS Publications.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (n.d.). ResearchGate.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC.

- 4,4-difluoro-piperidine-compounds. (2013). Google Patents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 9. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

The Ascendant Role of Difluoropiperidine Scaffolds in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Imperative for Fluorination in Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable "privileged scaffolds," a testament to its frequent appearance in clinically successful drugs.[1][2] Its saturated, six-membered heterocyclic structure provides an ideal framework for presenting pharmacophoric elements in a defined three-dimensional space. However, the ever-present challenges in drug development—optimizing metabolic stability, fine-tuning basicity, and enhancing target engagement—necessitate innovative modifications to this venerable scaffold.

The introduction of fluorine into drug candidates has emerged as a powerful strategy to address these challenges.[3] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacological profile. This guide delves into the burgeoning significance of a specific fluorinated motif: the difluoropiperidine scaffold. By examining the impact of geminal difluorination at the 3- and 4-positions of the piperidine ring, we will uncover the nuanced yet powerful effects this modification imparts on molecular conformation, basicity, lipophilicity, and, ultimately, biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the synthesis, properties, and applications of these increasingly important structural motifs.

The Foundational Impact of Gem-Difluorination on Physicochemical Properties

The strategic placement of a gem-difluoro group on the piperidine ring is not a mere substitution but a fundamental alteration of the scaffold's electronic and conformational landscape. These changes have profound implications for a molecule's pharmacokinetic and pharmacodynamic properties.

Modulation of Basicity (pKa): A Predictable Shift

The introduction of the highly electronegative fluorine atoms has a significant and predictable impact on the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the CF2 group lowers the pKa of the piperidine nitrogen, making it less basic. This effect is more pronounced when the gem-difluoro group is closer to the nitrogen atom.

For instance, the pKa of 3,3-difluoropiperidine is approximately 7.4, a notable decrease from the pKa of piperidine itself (around 11.2).[4] In contrast, the pKa of 4,4-difluoropiperidine is around 8.5, illustrating the attenuation of the inductive effect with distance.[5] This ability to fine-tune pKa is of paramount importance in drug design, as it directly influences a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[5]

Lipophilicity (LogP): A Context-Dependent Outcome

While the impact on pKa is relatively straightforward, the effect of gem-difluorination on lipophilicity (LogP) is more complex and context-dependent.[6] While fluorine is the most electronegative element, a C-F bond is less polarizable than a C-H bond, which can lead to either an increase or a decrease in lipophilicity. The overall effect is influenced by the molecular environment surrounding the CF2 group.[6]

In the case of some difluoropiperidine derivatives, a slight increase in lipophilicity has been observed compared to their non-fluorinated counterparts.[7] However, in other contexts, the introduction of the CF2 group can lead to a decrease in LogP. This highlights the necessity of empirical determination of lipophilicity for each new series of compounds.

Table 1: Physicochemical Properties of Difluoropiperidine Scaffolds and Related Analogues

| Compound | pKa | cLogP | Reference(s) |

| Piperidine | ~11.2 | 0.84 | |

| 3,3-Difluoropiperidine | 7.4 | 0.29 | [4] |

| 4,4-Difluoropiperidine | 8.5 | 0.35 | [5] |

| N-Boc-3,3-difluoropiperidine | N/A | 2.1 | [7] |

| N-Boc-4,4-difluoropiperidine | N/A | 2.16 | [7] |

Conformational Consequences of Difluorination: Steering Molecular Shape

The introduction of fluorine atoms not only alters electronic properties but also exerts a significant influence on the conformational preferences of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents (axial or equatorial) can have a profound impact on a molecule's interaction with its biological target.

Fluorine's small size and unique electronic properties introduce stabilizing and destabilizing interactions that can favor specific conformations. In many fluorinated piperidines, there is a notable preference for an axial orientation of the fluorine atom, a phenomenon attributed to a combination of electrostatic and hyperconjugative effects.[8][9] Specifically, favorable charge-dipole interactions between the electron-rich fluorine and the protonated nitrogen (N-H+) can stabilize the axial conformer.[10]

While much of the detailed research has focused on monofluorinated and vicinally difluorinated piperidines, the principles extend to gem-difluorinated systems.[8][9] The presence of the CF2 group can restrict the conformational flexibility of the ring, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.[3][11]

Caption: General chair conformation of the piperidine ring illustrating axial and equatorial positions.

Synthetic Strategies for Accessing Difluoropiperidine Scaffolds

The growing interest in difluoropiperidine scaffolds has spurred the development of robust synthetic methodologies. The most common approaches involve the difluorination of a pre-existing piperidone core or the construction of the ring from fluorinated building blocks.

Synthesis of 4,4-Difluoropiperidine Derivatives

A prevalent method for the synthesis of 4,4-difluoropiperidine derivatives starts from the commercially available N-Boc-4-piperidone.[12]

Caption: General synthetic workflow for 4,4-difluoropiperidine derivatives.

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine [12]

-

Fluorination of N-Boc-4-piperidone:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4,4-difluoropiperidine.

-

-

Boc Deprotection:

-

Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM (1:1).

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield 4,4-difluoropiperidine hydrochloride as a solid, which can often be used without further purification.

-

Synthesis of 3,3-Difluoropiperidine Derivatives

The synthesis of 3,3-difluoropiperidine derivatives can be more challenging due to the proximity of the fluorine atoms to the nitrogen. One effective strategy involves a multi-step sequence starting from a suitably substituted acrylonitrile.[13]

Caption: Synthetic pathway to 4-substituted-3,3-difluoropiperidines.

Experimental Protocol: Synthesis of a 3,3-Difluoropiperidine Building Block [13]

-

1,4-Addition:

-

To a mixture of a 3-substituted acrylonitrile (1.0 eq) and copper powder (2.0 eq) in DMSO, add ethyl bromodifluoroacetate (1.5 eq) dropwise.

-

Heat the reaction mixture at 50-60 °C for 4-6 hours.

-

Cool the reaction, pour into water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the difluoro-nitrile intermediate.

-

-

Reduction and Cyclization:

-

To a solution of the difluoro-nitrile (1.0 eq) in THF at 0 °C, add borane-dimethyl sulfide complex (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction and carefully quench with methanol, followed by 4M HCl.

-

Concentrate the mixture, basify with aqueous NaOH, and extract with DCM. The resulting amino alcohol can then undergo lactamization upon heating, often with azeotropic removal of water.

-

-

Lactam Reduction:

-